2-Cyclopentylvaleric acid

Description

Significance and Context of Valeric Acid Derivatives in Chemical Sciences

Valeric acid, a simple five-carbon carboxylic acid, and its derivatives are of considerable interest in various scientific domains. wikipedia.orgatamanchemicals.com In nature, valeric acid is found in the perennial flowering plant Valeriana officinalis. wikipedia.org Valeric acid derivatives are associated with a wide range of biological activities, including anticonvulsant, antiplatelet, and antidiabetic properties. researchgate.netnih.gov The therapeutic potential of valeric acid has made it a versatile starting point in the development of new pharmaceutical agents. researchgate.netnih.gov For instance, many steroid-based pharmaceuticals, such as those based on betamethasone (B1666872) or hydrocortisone, are formulated as valerate (B167501) esters. atamanchemicals.com

The functionalization of valeric acid can lead to compounds with enhanced or entirely new properties. The addition of peptide moieties to carboxylic acids, for example, has been shown to enhance antimicrobial activity. researchgate.netnih.gov Furthermore, valeric acid derivatives have applications beyond medicine, finding use in the fragrance and food industries due to the pleasant, fruity odors of their volatile esters. wikipedia.org

Historical Perspectives on the Investigation of Cyclopentyl Carboxylic Acids

The synthesis of carboxylic acids containing a cyclopentyl group has been a subject of academic inquiry for many years. Early research in the mid-20th century laid the groundwork for the preparation of various cyclopentane-derived acids. For example, a 1957 publication in The Journal of Organic Chemistry described the synthesis of several acids containing the cyclopentyl and 2-methylcyclopentyl groups, including 2-cyclopentylpropionic acid, 3-cyclopentylbutyric acid, and 4-cyclopentylvaleric acid. acs.org These syntheses were often undertaken to create reference compounds for comparison with degradation products of natural substances. acs.org

The methods employed for creating these early examples of cyclopentyl carboxylic acids often involved well-established organic reactions. For instance, the synthesis of 4-cyclopentylvaleric acid was achieved through a series of reactions starting from cyclopentyl bromide. acs.org Advances in synthetic methodologies, such as the use of nickel-catalyzed coupling reactions, have since provided more efficient routes to complex cyclopentyl-containing molecules. google.com These historical efforts in synthesizing a variety of cyclopentyl carboxylic acids have provided a foundational understanding for the preparation of more complex derivatives, including 2-Cyclopentylvaleric acid.

Current Research Landscape and Emerging Trends Pertaining to this compound

Direct and extensive research focused solely on this compound is not widely present in the current scientific literature. However, research on closely related compounds and the broader class of cyclopentyl carboxylic acids provides insights into potential areas of interest and emerging trends.

One area of research involves the study of the physical properties of organic acids. For instance, a 2022 study on the surface tension of organic acids included this compound in its dataset, providing some experimental data on its physical characteristics. raco.cat Such fundamental data is crucial for the development of predictive models for chemical properties.

The thermal decomposition of naphthenic acids, a class of compounds that includes cyclopentyl carboxylic acids, is another area of active investigation. A 2023 study modeled the pyrolysis of various cyclopentanoic and cyclohexanoic acids, including 5-cyclopentylpentanoic acid, to understand their decarboxylation and dehydration reactions at high temperatures. acs.org This research is relevant to the petroleum industry, where naphthenic acids can cause corrosion issues. acs.org

Furthermore, cyclopentyl-containing carboxylic acids continue to be explored as building blocks in medicinal chemistry. The synthesis of derivatives of 5-cyclopentylpentanoic acid has been reported in the context of developing new cephalosporin (B10832234) antibiotics. biorxiv.orgbiorxiv.org The cyclopentyl group is often incorporated to modulate the lipophilicity and, consequently, the biological activity of the final compound. While specific research on this compound is limited, the ongoing interest in the biological and physical properties of its structural isomers and related compounds suggests that it may yet find a role in various scientific applications as our understanding of structure-activity relationships continues to evolve.

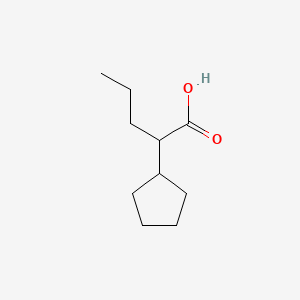

Structure

2D Structure

3D Structure

Properties

CAS No. |

5732-83-2 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-cyclopentylpentanoic acid |

InChI |

InChI=1S/C10H18O2/c1-2-5-9(10(11)12)8-6-3-4-7-8/h8-9H,2-7H2,1H3,(H,11,12) |

InChI Key |

IDBPUJMARBNOJE-UHFFFAOYSA-N |

SMILES |

CCCC(C1CCCC1)C(=O)O |

Canonical SMILES |

CCCC(C1CCCC1)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies for 2 Cyclopentylvaleric Acid and Its Analogs

Established Synthetic Routes to 2-Cyclopentylvaleric Acid

The synthesis of this compound has been accomplished through several conventional organic chemistry routes. These methods typically involve the construction of the carbon skeleton followed by functional group manipulations to yield the final carboxylic acid.

Alkylation Reactions in the Synthesis of this compound Precursors

Alkylation reactions are a cornerstone in the formation of the carbon-carbon bond between the cyclopentyl moiety and the valeric acid chain. A prevalent method is the malonic ester synthesis. lookchem.com This approach involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable cyclopentyl-containing electrophile. For instance, γ-chloropropylcyclopentane or γ-bromopropylcyclopentane can be reacted with the enolate of diethyl malonate. lookchem.com The resulting substituted malonic ester is then hydrolyzed and decarboxylated to yield the desired cyclopentylvaleric acid. lookchem.com

The Friedel-Crafts alkylation represents another strategy, where an aromatic ring is alkylated using an alkyl halide in the presence of a Lewis acid catalyst. saskoer.cayoutube.com While not directly applied to an aliphatic cyclopentyl ring, analogous principles of forming C-C bonds via alkylation are fundamental. The Wurtz reaction, involving the coupling of an alkyl halide with an organometallic reagent, also provides a pathway for creating the necessary carbon framework. chandra-asri.com

A key challenge in alkylation reactions is controlling polyalkylation, as the initial product can sometimes be more reactive than the starting material, leading to multiple alkyl groups being added. saskoer.ca

Table 1: Examples of Alkylation Reactions in Synthesis

| Alkylation Method | Reactants | Catalyst/Conditions | Intermediate Product | Ref |

| Malonic Ester Synthesis | Diethyl malonate, γ-chloropropylcyclopentane | Sodium ethoxide | Diethyl γ-cyclopentylpropylmalonate | lookchem.com |

| Friedel-Crafts Alkylation | Benzene, Alkyl Halide | Lewis Acid (e.g., AlCl₃) | Alkylbenzene | saskoer.cayoutube.com |

| Gabriel Synthesis | Phthalimide, Alkyl Halide | Base | N-Alkylphthalimide | chandra-asri.com |

Carboxylation Strategies for Cyclopentene-Derived Intermediates

Carboxylation strategies introduce the carboxylic acid functionality onto a cyclopentane (B165970) or cyclopentene (B43876) precursor. One approach involves the preparation and subsequent reaction of organometallic intermediates, such as Grignard reagents, with carbon dioxide. For example, a cyclopentylalkyl halide can be converted into a Grignard reagent, which then reacts with CO₂ to form the corresponding carboxylate after an acidic workup. acs.org

Another strategy involves the oxidation of cyclopentene derivatives. For instance, cyclopentene can be converted into various functionalized intermediates which can then be transformed into carboxylic acids. chemrxiv.org The synthesis of esters of gem-dicarboxylic acids of the cyclopentene series has been achieved through the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by further reactions. researchgate.net Decarboxylation of such dicarboxylic acid derivatives can then lead to the desired monocarboxylic acid. researchgate.net

Reduction of Cyclopentyl-Substituted Ketone Intermediates

The reduction of a ketone functionality is a common final step in the synthesis of acids like this compound. A relevant precursor, a cyclopentyl-substituted ketoacid, can be synthesized via alkylation of cyclopentanone (B42830) with a halogenated valeric acid derivative. For example, 5-cyclopentyl-5-oxovaleric acid can be formed this way.

This ketoacid can then be reduced to the final product. The Huang-Minlon modification of the Wolff-Kishner reduction, using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) in a high-boiling solvent, is an effective method for reducing the ketone to a methylene (B1212753) group, yielding δ-cyclopentylvaleric acid. dss.go.th

Alternatively, the Baeyer-Villiger oxidation can convert a cyclic ketone into a lactone, which can then be hydrolyzed to a hydroxy acid. beilstein-journals.orgchemistrysteps.com While this is a ring-expansion reaction, the principles of oxidizing ketones are relevant. For the reduction of the carboxylic acid group itself (if starting from a dicarboxylic precursor or needing to reduce the acid to an alcohol for other transformations), strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required, as milder agents like sodium borohydride (B1222165) (NaBH₄) are ineffective for reducing carboxylic acids. savemyexams.comuou.ac.inlibretexts.org

Table 2: Common Reducing Agents for Carbonyl Compounds

| Reducing Agent | Substrate(s) | Product(s) | Conditions | Ref |

| Lithium aluminum hydride (LiAlH₄) | Carboxylic acids, Aldehydes, Ketones | Primary or Secondary Alcohols | Anhydrous ether, followed by aqueous acid | savemyexams.comlibretexts.org |

| Sodium borohydride (NaBH₄) | Aldehydes, Ketones | Primary or Secondary Alcohols | Aqueous or alcoholic solution | savemyexams.com |

| Hydrazine/KOH (Wolff-Kishner) | Ketones, Aldehydes | Alkanes | High temperature, high-boiling solvent | dss.go.th |

Advanced Approaches in the Synthesis of Stereoisomers of this compound

The synthesis of specific stereoisomers of this compound requires advanced, stereoselective methods. These approaches are crucial when a particular spatial arrangement of the atoms is necessary for the compound's intended application. Asymmetric synthesis aims to create a preponderance of one enantiomer or diastereomer over others.

Strategies for achieving stereoselectivity include the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. For instance, rhodium-catalyzed reactions of vinyldiazoacetates with chiral allyl alcohols have been shown to generate cyclopentanes with up to four new stereogenic centers with very high levels of stereoselectivity. nih.gov Another approach is the use of [4+1] annulation strategies, which can provide efficient access to highly substituted and functionalized cyclopentenones in a stereocontrolled manner. nih.gov

The synthesis of functionalized β²-amino acids has been achieved through the diastereoselective alkylation of chiral tetrahydropyrimidinone precursors. beilstein-journals.org Such methodologies, which control the formation of new stereocenters relative to existing ones, are applicable to the synthesis of chiral cyclopentyl-containing structures. The Prins cyclization is another powerful tool that has been used in the stereoselective synthesis of complex natural products containing cyclic ethers, demonstrating its utility in forming stereocontrolled ring structures. harvard.edu

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. The 12 principles of green chemistry provide a framework for this endeavor. acs.orgcarpetrecovery.org

Key areas of focus include:

Waste Prevention : Designing synthetic routes that minimize byproducts. acs.org

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents and Auxiliaries : Replacing hazardous solvents with greener alternatives like water or ethanol, or eliminating them altogether. skpharmteco.com Solvents can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative with faster reaction times. researchgate.net

Use of Catalysts : Employing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. acs.org Enzymes, as biological catalysts, can offer high specificity and avoid the need for protecting groups. acs.org

Reduce Derivatives : Minimizing or avoiding the use of protecting groups to reduce the number of reaction steps and waste generation. acs.org

For example, in the malonic ester synthesis, replacing traditional organic solvents with greener alternatives and optimizing the reaction to reduce waste would be a step towards a more sustainable process.

Scale-Up Considerations and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound involves significant challenges and requires careful process optimization. asischem.com The primary goal is to develop a safe, cost-effective, and robust process that consistently delivers the product with the desired purity and yield.

Key considerations include:

Geometric Similarity and Equipment : Ensuring that the reaction vessels and equipment used at a larger scale (pilot plant to full-scale production) maintain critical parameters like heat and mass transfer to achieve consistent results. researchgate.net

Safety and Hazard Analysis : Identifying and mitigating potential hazards associated with handling large quantities of reagents and performing reactions on an industrial scale.

Economic Viability : Evaluating the cost of raw materials, energy consumption, and waste disposal to ensure the process is economically feasible.

Regulatory Compliance : Adhering to relevant regulations, such as Good Manufacturing Practices (GMP) if the compound is intended for pharmaceutical use. asischem.com

Pilot plants play a crucial role in the scale-up process, allowing chemists and engineers to identify and address potential issues before committing to full-scale production. slideshare.net

Structural Elucidation Techniques for 2 Cyclopentylvaleric Acid

Advanced Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2-Cyclopentylvaleric Acid Analysis (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the atomic arrangement within this compound. measurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), a wealth of structural information can be obtained. savemyexams.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include a downfield signal for the acidic proton of the carboxylic acid group, typically observed in the 10-12 ppm region, which often appears as a broad singlet due to hydrogen bonding. libretexts.orgyoutube.com The protons on the carbon adjacent to the carboxyl group would appear in the 2-3 ppm range, deshielded by the electron-withdrawing nature of the carbonyl group. libretexts.org The complex overlapping signals of the cyclopentyl ring and the valeric acid chain protons would require further analysis, likely through 2D NMR techniques, to fully resolve.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule. careerendeavour.com The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear at the downfield end of the spectrum, typically in the 160-180 ppm range. libretexts.orglibretexts.org The carbons of the cyclopentyl ring and the valeric acid chain would resonate at higher field strengths, with their specific chemical shifts influenced by their substitution and local electronic environment. careerendeavour.com

2D NMR Spectroscopy: To unravel the complex spin systems and establish connectivity between protons and carbons, two-dimensional (2D) NMR experiments are invaluable. measurlabs.comcreative-biostructure.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace out the spin systems within the valeric acid chain and the cyclopentyl ring. creative-biostructure.comoxinst.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the directly attached carbon atoms, providing a direct link between the ¹H and ¹³C spectra. creative-biostructure.comhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is crucial for establishing the connection between the cyclopentyl ring and the valeric acid chain at the C-2 position. measurlabs.comcolab.ws

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help to determine the relative stereochemistry and conformation of the molecule. creative-biostructure.com

A hypothetical table of expected NMR data for this compound is presented below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Carboxyl H | 10-12 (broad s) | - | HMBC to C=O |

| Carboxyl C=O | - | 175-185 | HMBC from α-H |

| α-CH | 2.2-2.6 (m) | 40-50 | COSY to β-CH₂, HMBC to C=O, HSQC to α-C |

| β-CH₂ | 1.4-1.8 (m) | 25-35 | COSY to α-CH and γ-CH₂, HSQC to β-C |

| γ-CH₂ | 1.2-1.6 (m) | 20-30 | COSY to β-CH₂ and δ-CH₃, HSQC to γ-C |

| δ-CH₃ | 0.8-1.0 (t) | 10-15 | COSY to γ-CH₂, HSQC to δ-C |

| Cyclopentyl CH | 1.5-2.0 (m) | 35-45 | COSY to adjacent cyclopentyl CH₂, HSQC to C |

| Cyclopentyl CH₂ | 1.0-1.8 (m) | 20-30 | COSY to adjacent cyclopentyl CH/CH₂, HSQC to C |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and other experimental conditions. sigmaaldrich.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition. msu.edu High-Resolution Mass Spectrometry (HRMS) offers even greater precision, allowing for the determination of the exact mass of a molecule, which is crucial for unambiguously confirming its molecular formula. measurlabs.combioanalysis-zone.comnih.gov

Molecular Formula Determination: HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com For this compound (C₁₀H₁₈O₂), HRMS would provide a highly accurate mass measurement, confirming this specific molecular formula and ruling out other possibilities.

Fragmentation Pattern Analysis: In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragments. The resulting fragmentation pattern is like a molecular fingerprint, providing valuable structural information. libretexts.orgcreative-proteomics.comslideshare.net For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of the carboxyl group (-COOH, 45 amu) or the hydroxyl radical (-OH, 17 amu). libretexts.org

McLafferty Rearrangement: If sterically feasible, this rearrangement can occur in carboxylic acids, leading to the loss of a neutral alkene molecule. creative-proteomics.com

Cleavage of the Cyclopentyl Ring: The cyclopentyl ring can undergo fragmentation, leading to the loss of smaller hydrocarbon fragments. whitman.edu The stability of the resulting carbocations will influence the observed fragmentation pattern.

Loss of the Alkyl Chain: Fragmentation can also occur along the valeric acid chain. libretexts.org

A table summarizing potential key fragments for this compound is provided below.

| Fragment Ion (m/z) | Possible Structure / Loss |

| [M]+ | Molecular Ion |

| [M-17]+ | Loss of •OH |

| [M-45]+ | Loss of •COOH |

| [M-C₅H₉]+ | Loss of cyclopentyl radical |

| Various CnH2n+1 fragments | Fragmentation of the valeric acid and cyclopentyl moieties |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. wisc.edu These techniques are particularly adept at identifying the functional groups present in a molecule. chemistrystudent.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. chemistrystudent.com For this compound, the IR spectrum would exhibit characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer. libretexts.orgorgchemboulder.com

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in a saturated carboxylic acid. orgchemboulder.com

C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chain and cyclopentyl ring. libretexts.org

C-O Stretch: A medium intensity band in the 1210-1320 cm⁻¹ region. orgchemboulder.com

O-H Bend: A broad absorption that can appear in the 1395-1440 cm⁻¹ range. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org It relies on the inelastic scattering of monochromatic light. While the C=O stretch would also be observable in the Raman spectrum, non-polar bonds often produce stronger signals in Raman than in IR. The C-C backbone of the cyclopentyl ring and the valeric acid chain would show characteristic vibrations. researchgate.netmetrohm.com Differences in the solid-state packing and conformation can also be probed by comparing the IR and Raman spectra of crystalline samples. americanpharmaceuticalreview.com

A table summarizing the expected key vibrational frequencies is shown below.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad, strong) | Weak |

| Carbonyl | C=O Stretch | 1700-1725 (strong, sharp) | Strong |

| Alkyl | C-H Stretch | 2850-2960 (strong) | Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 (medium) | Medium |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. lsuhsc.eduyoutube.com By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, from which the exact positions of all atoms (excluding hydrogens in some cases) can be determined. researchgate.netmdpi.com

This technique would provide definitive information on:

Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The specific spatial arrangement of the valeric acid chain and the cyclopentyl ring in the solid state.

Stereochemistry: Unambiguous assignment of the stereocenter at the C-2 position, if the compound is chiral and a single enantiomer is crystallized.

Intermolecular Interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding interactions between the carboxylic acid groups, which typically form dimers. researchgate.netnih.gov

The successful application of X-ray crystallography is contingent upon the ability to grow a high-quality single crystal of this compound.

Integration of Multi-Technique Approaches in this compound Structural Studies

The most robust structural elucidation of this compound is achieved through the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data offer a comprehensive and unambiguous picture.

For instance, NMR spectroscopy establishes the connectivity of the atoms, mass spectrometry confirms the molecular formula and provides fragmentation clues, and IR/Raman spectroscopy identifies the key functional groups. X-ray crystallography, if successful, provides the definitive solid-state structure. The data from these techniques should be cross-correlated to ensure consistency. For example, the functional groups identified by IR should correspond to the chemical shifts observed in NMR, and the molecular formula from HRMS must match the structure determined by NMR.

Computational Assistance in Structural Elucidation (CASE) for this compound

Computationally Assisted Structure Elucidation (CASE) has become an indispensable tool in modern chemistry. frontiersin.orgnih.gov For this compound, computational methods can be employed to:

Predict NMR Spectra: Density Functional Theory (DFT) calculations can be used to predict the ¹H and ¹³C NMR chemical shifts for possible isomers or conformers of this compound. rsc.org These predicted spectra can then be compared with the experimental data to aid in the assignment of signals and to confirm the correct structure. The DP4+ probability analysis is a statistical method that can be used to determine the most likely structure from a set of candidates based on the agreement between calculated and experimental NMR data. nih.gov

Simulate Vibrational Spectra: Computational methods can also predict IR and Raman spectra, which can assist in the interpretation of the experimental vibrational data.

Conformational Analysis: Computational modeling can be used to explore the different possible low-energy conformations of the flexible valeric acid chain and the cyclopentyl ring. nih.gov This information is valuable for understanding the dynamic behavior of the molecule in solution.

By combining experimental data with computational predictions, a higher level of confidence in the structural assignment of this compound can be achieved. rsc.org

Stereochemical Aspects in the Research of 2 Cyclopentylvaleric Acid

Chiral Recognition and Enantioselective Synthesis of 2-Cyclopentylvaleric Acid

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral compound. This principle is fundamental to many biological processes and is a key consideration in the development of stereoselective analytical methods and synthetic procedures. For carboxylic acids, chiral recognition can be achieved using various techniques, including the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. frontiersin.org These CSAs, such as optically active BINOL-amino alcohols, can form transient diastereomeric complexes with the enantiomers of a chiral carboxylic acid, resulting in distinguishable signals in the NMR spectrum. frontiersin.org Another approach involves the use of chiral fluorescent sensors, which can exhibit a differential fluorescence response upon binding to each enantiomer of a chiral acid. mdpi.com

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. mdpi.com This is crucial in pharmaceutical chemistry, as often only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov For the synthesis of chiral carboxylic acids, various strategies have been developed. One common approach involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of the enantiomers of 2-n-propyl-4-pentynoic acid, an analog of valproic acid, was achieved using chiral oxazolidinone auxiliaries. nih.gov Other methods include catalysis with chiral metal complexes or organocatalysts. beilstein-journals.orgnih.gov For example, the asymmetric hydrogenation of α,β-unsaturated carboxylic acids can be achieved with high enantioselectivity using ruthenium catalysts bearing chiral diphosphine ligands. chinesechemsoc.org

While specific methods for the enantioselective synthesis of this compound are not extensively documented in publicly available literature, the principles established for other chiral carboxylic acids and valproic acid analogs provide a strong foundation for its potential synthesis. These methods could be adapted, for example, through the asymmetric alkylation of a cyclopentylacetic acid derivative using a chiral lithium amide base. researchgate.net

Impact of Stereoisomerism on Biological Interactions of this compound Analogs

The different spatial arrangement of atoms in stereoisomers can lead to distinct interactions with chiral biological macromolecules such as enzymes and receptors. nih.gov This often results in stereoselective biological activity, where one enantiomer is more potent or has a different effect than the other. nih.govmichberk.com The study of valproic acid (VPA) and its analogs provides compelling evidence for the profound impact of stereoisomerism on biological outcomes.

For instance, the enantiomers of the VPA analog 2-n-propyl-4-pentynoic acid (4-yn-VPA) exhibit highly stereoselective teratogenicity in mice. nih.gov The S(-)-enantiomer was found to be significantly more teratogenic than the R(+)-enantiomer. nih.gov In contrast, the neurotoxicity of the 4-yn-VPA enantiomers was not dependent on their stereochemistry. nih.gov This highlights that different biological effects of a chiral compound can be associated with different enantiomers.

Similarly, studies on propylisopropyl acetamide (B32628) (PID), a chiral amide analog of valproic acid, have shown stereoselectivity in its pharmacokinetic and pharmacodynamic properties. nih.gov The (R)-PID enantiomer demonstrated better anticonvulsant activity and a longer half-life compared to the (S)-PID enantiomer. nih.gov The table below summarizes the differential effects of stereoisomers for some valproic acid analogs.

Table 1: Stereoselective Biological Activity of Valproic Acid Analogs

| Compound | Stereoisomer | Observed Effect | Reference |

|---|---|---|---|

| 2-n-propyl-4-pentynoic acid (4-yn-VPA) | S(-)-enantiomer | More teratogenic | nih.gov |

| 2-n-propyl-4-pentynoic acid (4-yn-VPA) | R(+)-enantiomer | Less teratogenic | nih.gov |

| Propylisopropyl acetamide (PID) | (R)-enantiomer | Better anticonvulsant activity, longer half-life | nih.gov |

These findings with VPA analogs strongly suggest that the stereoisomers of this compound would also likely exhibit different biological interaction profiles. The specific nature of these differences would require empirical investigation.

Chromatographic Separation Techniques for Enantiomers of this compound

The separation of enantiomers, a process known as chiral resolution, is essential for studying the properties of individual stereoisomers and for the production of enantiomerically pure compounds. wikipedia.org Chromatographic techniques are among the most powerful and widely used methods for chiral separation. nih.gov The fundamental principle of chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is part of the stationary phase (chiral stationary phase, CSP) or, less commonly, the mobile phase. nih.gov

For the separation of acidic compounds like this compound, several types of chiral stationary phases have proven effective. These include:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs, capable of separating a broad range of chiral compounds, including carboxylic acids.

Anion-exchanger CSPs: These are specifically designed for the separation of acidic compounds and operate based on ionic interactions between the acidic analyte and a basic chiral selector on the stationary phase. researchgate.net

Supercritical Fluid Chromatography (SFC): This technique, which uses a supercritical fluid as the mobile phase, can offer advantages in terms of speed and efficiency for the separation of enantiomers, including acidic compounds. mdpi.com

The resolution of a chromatographic separation is influenced by several factors, including the efficiency of the column (plate number, N), the selectivity of the separation (separation factor, α), and the retention of the analytes (retention factor, k). sigmaaldrich.comlibretexts.orgsepscience.comlibretexts.org By optimizing these parameters, such as the composition of the mobile phase, the flow rate, and the temperature, a high degree of separation between the enantiomers of a chiral acid can be achieved.

The table below outlines key chromatographic parameters and their influence on the separation of enantiomers.

Table 2: Key Parameters in Chiral Chromatographic Separation

| Parameter | Description | Impact on Resolution |

|---|---|---|

| Efficiency (N) | A measure of the broadening of the chromatographic peaks. Higher N corresponds to narrower peaks. | Higher efficiency generally leads to better resolution. |

| Selectivity (α) | The ratio of the retention factors of the two enantiomers. It reflects the difference in interaction strength with the chiral stationary phase. | A higher selectivity factor is crucial for good resolution. |

| Retention Factor (k) | A measure of the time an analyte spends in the stationary phase relative to the mobile phase. | Optimal retention (typically k between 2 and 10) is necessary for good resolution. |

While specific chromatographic methods for the resolution of this compound enantiomers are not detailed in the literature, the established techniques for other chiral carboxylic acids are directly applicable and would be the starting point for method development.

Derivatives and Analogs of 2 Cyclopentylvaleric Acid: Design and Synthesis

Design Principles for Novel 2-Cyclopentylvaleric Acid Derivatives

The design of new derivatives based on the this compound structure is guided by several core principles of medicinal chemistry. The primary goal is to systematically alter the molecule's structure to understand and improve its interaction with biological targets.

Key design strategies include:

Functional Group Modification: The carboxylic acid group is a primary site for modification. It can be converted into esters or amides to alter polarity, solubility, and metabolic stability. These modifications can also introduce new points of interaction with a biological target.

Scaffold Exploration: The cyclopentyl ring and the valeric acid chain form the core scaffold. Modifications can include altering the length of the alkyl chain or modifying the cyclopentyl ring. For instance, increasing the number of carbon atoms in the chain can probe the depth of a receptor's binding pocket. drugdesign.org

Introduction of Pharmacophores: Specific functional groups or structural motifs known to interact with particular biological targets (pharmacophores) can be incorporated. This includes adding hydrogen bond donors/acceptors, aromatic rings for π-stacking interactions, or heterocyclic structures to modulate physicochemical properties and introduce new binding interactions. openmedicinalchemistryjournal.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can improve the compound's profile. For example, a carboxylic acid could be replaced with a tetrazole ring to maintain an acidic character but alter other properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to design derivatives that fit optimally into the binding site. mdpi.com This allows for a more rational approach to modifying the this compound scaffold for enhanced affinity and selectivity.

These design principles are often employed in an iterative process, where newly synthesized compounds are biologically evaluated, and the results are used to inform the design of the next generation of derivatives.

Synthesis of Chemically Modified this compound Structures

The chemical modification of this compound primarily targets its reactive carboxylic acid functional group. Standard organic synthesis reactions are employed to create a library of derivatives for biological screening.

Esterification is a common strategy to modify the properties of carboxylic acids. Esters of this compound can be synthesized through several methods.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgsparkl.me The reaction is reversible and water is removed to drive it to completion. libretexts.org

Reaction with Alkyl Halides: The carboxylate salt of this compound, formed by reacting the acid with a base, can undergo a nucleophilic substitution (SN2) reaction with a primary alkyl halide to form the corresponding ester. libretexts.org

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of esters under mild conditions at room temperature. orgsyn.org This method is particularly useful for reactions with alcohols that are sensitive to acidic conditions. orgsyn.org The reaction proceeds by activating the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the alcohol. luxembourg-bio.com

A specific example includes the synthesis of 2-cyclopentyl-valeric acid-(2-diethylamino-ethyl ester). molaid.com

Table 1: Common Esterification Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, Removal of Water | Simple, inexpensive reagents. libretexts.orglibretexts.org |

| Alkyl Halide Reaction | Base, Alkyl Halide | Varies | Good for primary alkyl halides. libretexts.org |

Amidation is another key transformation, creating stable amide bonds that are prevalent in biologically active molecules. luxembourg-bio.com Amides of this compound can be prepared by reacting the carboxylic acid with ammonia (B1221849) or a primary or secondary amine. libretexts.org

To facilitate this reaction, the carboxylic acid is typically activated first. Common methods include:

Conversion to Acid Chlorides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with an amine to form the amide. libretexts.org

Use of Coupling Reagents: A wide variety of coupling reagents are available to promote amide bond formation directly from the carboxylic acid and amine, avoiding the need to isolate the reactive acid chloride. These reactions are generally high-yielding and tolerant of various functional groups. luxembourg-bio.com Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and DCC. luxembourg-bio.comuzh.ch

For example, 5-cyclopentylpentanoic acid, a close structural analog, has been reacted with 4-(aminomethyl)pyridine (B121137) using HATU and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) to produce the corresponding N-(pyridin-4-ylmethyl)pentanamide. uzh.chbiorxiv.org An amide of 5-cyclopentylvaleric acid has also been reported with a melting point of 134-135°C. dss.go.th

Table 2: Common Amidation Methods

| Method | Reagents | Conditions | Key Features |

|---|---|---|---|

| Acid Chloride Route | SOCl₂ or (COCl)₂, Amine | Typically two steps | Highly reactive intermediate. libretexts.org |

Incorporating heterocyclic rings into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacological properties. openmedicinalchemistryjournal.com These rings can influence solubility, polarity, and metabolic stability, and can provide specific interaction points with biological targets. openmedicinalchemistryjournal.com

Heterocyclic moieties can be introduced onto the this compound scaffold primarily through the formation of amide or ester linkages, as described in the sections above. By selecting an amine or alcohol that contains a heterocyclic ring, a diverse range of derivatives can be synthesized.

A practical example is the synthesis of 5-cyclopentyl-N-(pyridin-4-ylmethyl)pentanamide, where a pyridine (B92270) ring is attached to the cyclopentylpentanoic acid core via an amide bond. uzh.chbiorxiv.org This reaction utilizes HATU as a coupling agent. biorxiv.org The use of various nitrogen-containing heterocyclic compounds, such as indoles, pyrroles, and carbazoles, is of significant interest in drug discovery. openmedicinalchemistryjournal.comasiaresearchnews.com Optimized, one-pot reactions have been developed to facilitate the N-acylation of these often less reactive heterocyclic compounds. asiaresearchnews.com

Cyclopentyl Ring Modifications in this compound Derivatives

Potential modifications include:

Ring Expansion or Contraction: Replacing the cyclopentyl ring with a cyclobutyl, cyclohexyl, or larger cycloalkane ring.

Introduction of Substituents: Adding alkyl, hydroxyl, or other functional groups to the cyclopentyl ring to probe for additional binding interactions.

Introduction of Unsaturation: Creating a cyclopentenyl or cyclopentadienyl (B1206354) ring to alter the geometry and electronic properties of the scaffold.

Ring Replacement: Replacing the cyclopentyl ring with a heterocyclic or aromatic ring to fundamentally change the scaffold's properties.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery. drugdesign.org By synthesizing and testing a series of related compounds, researchers can determine which structural features are essential for biological activity and which can be modified to improve potency or selectivity. drugdesign.orgnih.gov

For analogs of this compound, a systematic SAR study would involve evaluating the derivatives described in the sections above. Key questions an SAR study would aim to answer include:

The Role of the Carboxylic Acid: Is the acidic nature of the carboxyl group essential? How does converting it to esters or amides of varying sizes affect activity?

The Importance of the Cyclopentyl Ring: How does modifying the ring size, adding substituents, or replacing the ring altogether impact biological activity? For example, probing a hydrophobic pocket might be achieved by fusing additional rings to the core structure. drugdesign.org

The Effect of Chain Length: Is the length of the valeric acid chain optimal? SAR studies often involve systematic homologation, which is the process of increasing the number of carbon atoms in an alkyl chain, to explore the dimensions of a binding pocket. drugdesign.org

Influence of Heterocyclic Groups: What types of heterocyclic moieties enhance activity? The SAR would consider the nature of the heterocycle, its point of attachment, and its substitution pattern.

While specific SAR studies for this compound are not widely published in the provided results, the principles are well-established. For instance, in other chemical series, it has been shown that adding specific substituents like chlorine atoms or methoxy (B1213986) groups can substantially increase affinity, likely due to enhanced hydrophobic or polar interactions with the target receptor. drugdesign.org The systematic exploration of these relationships is crucial for optimizing the this compound scaffold into a potent and selective therapeutic agent. nih.govmdpi.com

Biological Activity and Mechanistic Studies of 2 Cyclopentylvaleric Acid

Investigation of Molecular Targets and Pathways Modulated by 2-Cyclopentylvaleric Acid Analogs

The mechanistic target of rapamycin complex 1 (mTORC1) is a critical regulator of cell growth, responding to various environmental signals, including amino acids. mit.edunih.gov The mTORC1 pathway is modulated by the interaction between Sestrin proteins and the GATOR2 complex. mit.eduresearchgate.net Sestrins are negative regulators of mTORC1 signaling. mit.edunih.gov In the absence of amino acids, Sestrins bind to the GATOR2 complex, which inhibits the mTORC1 pathway by preventing its translocation to the lysosomal membrane, its site of activation. google.com

Amino acids, particularly leucine, play a crucial role in disrupting the Sestrin-GATOR2 interaction. google.com Leucine binds directly to Sestrin1 and Sestrin2, leading to the dissociation of the Sestrin-GATOR2 complex and subsequent activation of mTORC1. google.com This amino-acid-sensitive interaction is a key mechanism for regulating cell growth and metabolism. researchgate.net

Recent studies have identified that cyclopentyl-substituted compounds, such as certain analogs of this compound, can modulate this pathway. These compounds can influence the Sestrin-GATOR2 interaction, thereby indirectly regulating mTORC1 activity. googleapis.comgoogle.com The presence of these compounds can affect the cellular response to amino acid availability, impacting downstream processes controlled by mTORC1, such as protein synthesis and autophagy. googleapis.com

Table 1: Key Proteins in the mTORC1 Pathway Modulated by Amino Acids and Cyclopentyl-Substituted Compounds

| Protein | Function | Role in mTORC1 Pathway |

|---|---|---|

| mTORC1 | Kinase complex that regulates cell growth and metabolism. | Master regulator of anabolic and catabolic processes. googleapis.com |

| Sestrins (Sestrin1, Sestrin2, Sestrin3) | Negative regulators of mTORC1 signaling. | Bind to GATOR2 to inhibit mTORC1 in the absence of amino acids. mit.eduresearchgate.net |

| GATOR2 | Protein complex that positively regulates mTORC1 signaling. | Interacts with Sestrins; its inhibition by Sestrins is relieved by amino acids. mit.eduresearchgate.net |

| GATOR1 | GTPase-activating protein (GAP) for RagA/B. | A negative regulator of the amino acid sensing pathway. google.com |

| Rag GTPases | Control the subcellular localization of mTORC1. | Promote mTORC1 translocation to the lysosome for activation. mit.edu |

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org Inhibition can be reversible or irreversible. wikipedia.org Reversible inhibitors, which bind non-covalently, can be classified into competitive, non-competitive, uncompetitive, and mixed-type inhibitors. wikipedia.orgresearchgate.net

Competitive inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. wikipedia.org

Non-competitive inhibition: The inhibitor binds to a site other than the active site, causing a conformational change that reduces the enzyme's efficiency.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. researchgate.net

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. For instance, certain 2-acetic acid derivatives have shown inhibitory activity against caspases, with IC50 values in the micromolar range. nih.gov The mechanism of inhibition by these derivatives often involves binding to the active site or an allosteric site on the enzyme, thereby modulating its catalytic activity. nih.gov

Enzyme activation, on the other hand, involves an increase in the catalytic activity of an enzyme. This can occur through various mechanisms, including the binding of activators, often metal ions, which can enhance substrate binding or facilitate the catalytic process. nih.gov For example, monovalent cations like K+ can act as enzyme activators by optimizing the electrostatic environment of the active site for substrate binding and transition state formation. nih.gov While specific activation mechanisms for this compound derivatives are not extensively detailed in the provided context, the general principles of enzyme activation provide a framework for understanding how such compounds could potentially enhance enzyme function.

Cellular Response Mechanisms to this compound Exposure (In Vitro Studies)

In vitro studies using cell cultures are essential for understanding the cellular response to chemical compounds. These studies often involve exposing cells to the compound of interest and measuring various endpoints, such as cell viability, proliferation, and morphological changes. nih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effects of a compound. nih.gov For example, studies on cyclopiazonic acid (CPA) in SH-SY5Y cells have demonstrated dose-dependent decreases in cell viability, with IC50 values determined after 24 and 48 hours of exposure. nih.gov These in vitro models, including both traditional 2D monolayer cultures and more physiologically relevant 3D spheroid models, allow researchers to investigate the molecular and cellular mechanisms underlying a compound's effects. nih.gov

Receptor Binding Studies and Ligand-Target Interactions

Receptor binding assays are crucial for characterizing the interaction of a compound with its molecular target. nih.gov These studies often utilize radiolabeled ligands to measure the displacement of the ligand from its receptor by the test compound. nih.gov By determining the binding affinities of a series of compounds for various receptors, researchers can establish structure-activity relationships and gain insights into the molecular features that govern ligand-target interactions. nih.gov For example, studies on pyrrolobenzazepine derivatives involved measuring their displacement of specifically bound tritiated ligands from dopamine, muscarinic cholinergic, alpha-adrenergic, and serotonin receptors in mammalian brain membrane preparations. nih.gov Such studies are fundamental in drug discovery for identifying and optimizing compounds with desired pharmacological profiles.

Antimicrobial Efficacy and Biofilm Modulation by this compound Derivatives (In Vitro)

The antimicrobial efficacy of various compounds can be assessed in vitro against different microorganisms. nih.govnih.gov For instance, studies have evaluated the antimicrobial activity of intracanal medicaments against Enterococcus faecalis, a bacterium commonly found in root canal infections. nih.gov The efficacy is often determined by measuring the reduction in colony-forming units (CFU). nih.gov

Biofilms are communities of microorganisms attached to a surface, and they are notoriously difficult to eradicate. nih.gov Some chemical compounds can modulate biofilm formation. nih.govnih.gov For example, 2-pyridone compounds have been shown to either inhibit or accelerate the formation of curli amyloid fibers, which are a major component of E. coli biofilms. nih.gov The ability of these compounds to interfere with biofilm development suggests their potential as anti-biofilm agents. nih.gov

Antioxidant Potential and Related Biochemical Pathways

Antioxidants are compounds that can prevent or delay cellular damage caused by free radicals. nih.govnih.gov The antioxidant potential of a compound can be evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.compeerj.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. rsc.org

The antioxidant activity of natural compounds is often attributed to their chemical structure, particularly the presence of phenolic groups. researchgate.net The mechanism of action can involve scavenging free radicals through processes like formal hydrogen transfer (FHT) or single electron transfer (SET). researchgate.net Furthermore, some compounds can exert antioxidant effects by chelating metal ions, which can catalyze the formation of free radicals. mdpi.com The antioxidant potential of a compound is often correlated with its total phenolic content. mdpi.comnih.gov

Table 2: Common In Vitro Antioxidant Assays

| Assay | Principle |

|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to reduce the stable DPPH radical, resulting in a color change. mdpi.com |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Measures the scavenging of the ABTS radical cation. nih.gov |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov |

| BCB (β-carotene Bleaching) | Evaluates the ability of an antioxidant to inhibit the oxidation of β-carotene. nih.gov |

Metabolic Pathways and Biotransformation of 2 Cyclopentylvaleric Acid

Enzymatic Transformations of 2-Cyclopentylvaleric Acid

Phase I Metabolic Reactions (Oxidation, Reduction, Hydrolysis)

There is no specific information available in the searched literature detailing the Phase I metabolic reactions of this compound.

Phase II Conjugation Reactions (Glucuronidation, Sulfation, Amidation)

There is no specific information available in the searched literature detailing the Phase II conjugation reactions of this compound.

Identification of Key Metabolites of this compound in Biological Systems

No studies identifying the metabolites of this compound in any biological system were found in the searched literature.

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems in this compound Metabolism

The specific cytochrome P450 enzymes or other biotransformation systems involved in the metabolism of this compound have not been documented in the searched literature.

Metabolic Fate of this compound in Diverse Biological Contexts

There is no information available in the searched literature regarding the metabolic fate of this compound in different biological contexts.

Computational Chemistry and Theoretical Studies of 2 Cyclopentylvaleric Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Cyclopentylvaleric acid. pnrjournal.comchemrxiv.orgnih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

From these calculations, a variety of electronic properties can be determined. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive. mdpi.com Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the carboxylic acid group is expected to be the primary site of reactivity.

Quantum calculations also yield precise predictions of geometric parameters. Optimized bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional structure of the molecule's most stable conformation. pnrjournal.comresearchgate.net Reactivity descriptors, such as electrostatic potential maps, atomic charges, and electrophilicity indices, can be derived to quantify and visualize reactive sites on the molecule. chemrxiv.org For instance, an electrostatic potential map would likely show a region of negative potential around the carbonyl oxygen of the carboxylic acid group, indicating its susceptibility to interaction with positive charges.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy | -541.2 Hartree | Indicator of molecular stability. |

| HOMO Energy | -0.25 eV | Region of electron donation (nucleophilicity). |

| LUMO Energy | 0.08 eV | Region of electron acceptance (electrophilicity). |

| HOMO-LUMO Gap | 0.33 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 1.85 Debye | Measures the polarity of the molecule. |

| C=O Bond Length | 1.21 Å | Predicted length of the carbonyl double bond. |

| O-H Bond Length | 0.97 Å | Predicted length of the hydroxyl single bond. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can reveal its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. wustl.edunih.gov

These simulations model the molecule's dynamic behavior by solving Newton's equations of motion for a system of interacting atoms. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By simulating the molecule over a period, typically nanoseconds to microseconds, a trajectory of atomic positions and velocities is generated. mdpi.comnih.gov

Analysis of this trajectory provides detailed information on the conformational landscape of this compound. This includes identifying the most stable conformers, the energy barriers between them, and the flexibility of the cyclopentyl ring and the alkyl chain. wustl.edubiorxiv.org MD simulations are also crucial for studying intermolecular interactions. mdpi.com By placing the molecule in a simulated box of solvent (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules, providing insights into its solubility and hydration properties. mdpi.com

| Parameter | Finding | Implication |

|---|---|---|

| Conformational States | Two major conformers (A and B) identified. | Molecule exists in a dynamic equilibrium of shapes. |

| Population of Conformer A | ~75% | The predominant, most stable conformation in solution. |

| Population of Conformer B | ~25% | A less stable, but accessible, conformation. |

| Radius of Gyration | 4.2 ± 0.3 Å | Measures the compactness of the molecule's structure. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | Indicates the extent of the molecule's exposure to the solvent. |

| Average H-Bonds with Water | 3.5 | Quantifies the strength of interaction with water molecules. |

Docking Studies and Ligand-Protein Interaction Modeling for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. psu.eduresearchgate.netmdpi.com For this compound, docking studies can be used to hypothesize its binding mode within the active site of a target protein, providing insights into its potential biological activity.

The process involves placing the flexible ligand at various positions and orientations within the rigid or flexible binding site of the protein. A scoring function is then used to estimate the binding affinity, or strength of the interaction, for each pose. nih.gov The resulting scores are used to rank the different binding modes, with the lowest energy score typically corresponding to the most likely binding conformation. mdpi.comnih.gov

The analysis of the best-docked pose reveals specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.comnih.gov For this compound, the carboxylic acid group would be expected to form key hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) in a protein's active site, while the cyclopentyl ring would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine). nih.gov

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity (Score) | -6.8 kcal/mol | A favorable binding energy suggesting stable interaction. |

| Hydrogen Bonds | 2 | Strong, specific interactions contributing to binding. |

| Interacting Residues (H-Bonds) | Arg120, Tyr355 | Specific amino acids forming hydrogen bonds with the carboxylic acid group. |

| Hydrophobic Interactions | 4 | Non-specific interactions contributing to binding stability. |

| Interacting Residues (Hydrophobic) | Leu280, Val349, Ile351, Phe278 | Amino acids interacting with the cyclopentyl ring and alkyl chain. |

| RMSD from initial pose | 1.5 Å | Root Mean Square Deviation indicating a good fit in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgfiveable.mejocpr.com A QSAR model can be developed for analogs of this compound to predict their activity and guide the design of new, more potent compounds. nih.govresearchgate.net

The process begins with a dataset of molecules with known biological activities. mdpi.com For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic features. fiveable.mejocpr.com

Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed biological activity. wikipedia.orgfiveable.mebiointerfaceresearch.com The resulting QSAR equation can be used to predict the activity of new, untested analogs of this compound. nih.gov For instance, a model might show that increasing lipophilicity (represented by the descriptor LogP) and the presence of a substituent at a specific position on the cyclopentyl ring enhances the desired activity. nih.govresearchgate.net

| Component | Description |

|---|---|

| Hypothetical QSAR Equation | pIC₅₀ = 0.5 * LogP - 0.2 * MW + 1.5 * HBA + 0.8 * TPSA + 2.1 |

| Statistical Parameters | R² = 0.85, Q² = 0.75 |

| Molecular Descriptors Used | |

| LogP | Logarithm of the octanol-water partition coefficient, a measure of lipophilicity. |

| MW | Molecular Weight, a measure of molecular size. |

| HBA | Number of Hydrogen Bond Acceptors. |

| TPSA | Topological Polar Surface Area, relates to membrane permeability. |

Theoretical Insights into Stereochemical Behavior of this compound

This compound possesses a chiral center at the carbon atom to which both the cyclopentyl ring and the carboxylic acid group are attached. This means it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-Cyclopentylvaleric acid and (S)-2-Cyclopentylvaleric acid. Computational chemistry provides theoretical insights into the distinct behavior of these stereoisomers.

Quantum chemical calculations can be employed to determine the absolute configuration and to predict subtle differences in the energetic and electronic properties of the two enantiomers. While properties like total energy, bond lengths, and bond angles will be identical for both enantiomers in an achiral environment, their interaction with other chiral molecules or polarized light will differ. For example, theoretical calculations can predict their optical rotation, which is a key experimental parameter used to distinguish between enantiomers.

Molecular dynamics and docking simulations are particularly valuable for understanding stereochemical behavior in a biological context. Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, meaning they will interact differently with each enantiomer. Docking studies can predict which enantiomer, (R) or (S), fits more favorably into a chiral binding site. The simulations can reveal differences in binding affinity and interaction patterns, providing a molecular basis for the observed differences in biological activity between the two enantiomers.

| Property | (R)-2-Cyclopentylvaleric acid | (S)-2-Cyclopentylvaleric acid | Significance |

|---|---|---|---|

| Absolute Configuration | R (Rectus) | S (Sinister) | Defines the 3D arrangement of atoms at the chiral center. |

| Calculated Optical Rotation | [α]D = +15.2° | [α]D = -15.2° | Enantiomers rotate plane-polarized light in equal but opposite directions. |

| Docking Score (Hypothetical Target) | -7.2 kcal/mol | -5.9 kcal/mol | Illustrates potential for stereoselective binding to a chiral receptor. |

| Key H-Bond Distance (Docked) | 1.8 Å | 2.5 Å | Shows how stereochemistry can affect the quality of specific interactions. |

Chemical Reactivity and Degradation Pathways of 2 Cyclopentylvaleric Acid

Thermal Decomposition Mechanisms: Decarboxylation and Dehydration

The thermal decomposition of 2-Cyclopentylvaleric acid can proceed through several pathways, primarily decarboxylation and, to a lesser extent, dehydration. The specific conditions, such as temperature and the presence of catalysts, dictate the predominant mechanism.

Decarboxylation: This process involves the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂). For simple aliphatic carboxylic acids like this compound, this reaction typically requires high temperatures. reddit.com The mechanism can proceed through either an ionic or a radical pathway. reddit.com In the absence of specific activating functional groups, such as a β-keto group, the thermal decarboxylation is generally a high-energy process. libretexts.orgorganicchemistrytutor.com The stability of the resulting carbanion or radical intermediate plays a significant role in the reaction rate. reddit.com

Dehydration: Dehydration involves the removal of a water molecule. For a monocarboxylic acid like this compound, intermolecular dehydration to form an anhydride is possible at very high temperatures, though it is less common than for dicarboxylic acids which can form cyclic anhydrides. nih.govscispace.comresearchgate.netrsc.orggoogle.com The reaction is an equilibrium process and can be facilitated by dehydrating agents.

The thermal stability of carboxylic acids is also influenced by the nature of the alkyl substituent. Studies on various carboxylic acids have shown that decomposition temperatures can range from approximately 500 to 700 K, depending on factors like chain length and surface interactions if a catalyst is present. rsc.org

| Decomposition Pathway | Primary Products | General Conditions |

|---|---|---|

| Decarboxylation | 1-Cyclopentylbutane and Carbon Dioxide | High Temperature (>300°C) |

| Intermolecular Dehydration | 2-Cyclopentylvaleric anhydride and Water | Very High Temperature / Dehydrating Agent |

Oxidative Degradation Mechanisms of this compound

The oxidative degradation of this compound can be initiated by various oxidizing agents, including hydroxyl radicals, and can lead to the cleavage of C-H or C-C bonds. The presence of the cyclopentyl ring introduces specific sites of potential oxidative attack.

Oxidative cleavage of the cyclopentyl ring is a possible degradation pathway. ucla.edumasterorganicchemistry.comlibretexts.org This can be initiated by strong oxidants and may lead to the formation of dicarboxylic acids or other smaller, oxygenated molecules. The valeric acid side chain is also susceptible to oxidation. The carbon atoms alpha and beta to the carboxyl group are potential sites for hydroxylation, which can be followed by further oxidation to form keto acids or lead to chain cleavage.

| Site of Attack | Potential Products | Oxidizing Agent |

|---|---|---|

| Cyclopentyl Ring | Glutaric acid, Adipic acid derivatives | Strong oxidants (e.g., KMnO₄, O₃) |

| Valeric Acid Chain (α-carbon) | 2-Cyclopentyl-2-hydroxyvaleric acid | Hydroxyl radicals |

| Valeric Acid Chain (β-carbon) | 2-Cyclopentyl-3-oxovaleric acid | Hydroxyl radicals followed by oxidation |

Photochemical Reactivity of this compound

The photochemical reactivity of this compound is primarily driven by the absorption of UV radiation, which can lead to the homolytic cleavage of chemical bonds and the formation of radical intermediates.

One potential photochemical pathway is the photo-Kolbe reaction, which involves the decarboxylation of the carboxylic acid to produce an alkyl radical and carbon dioxide. rsc.org This process is often sensitized by photocatalysts like TiO₂. The resulting 1-cyclopentylbutyl radical can then undergo various reactions, such as dimerization or reaction with other radical species in the environment.

Direct photolysis can also lead to the cleavage of C-C bonds within the cyclopentyl ring or the valeric acid chain, although this generally requires higher energy UV radiation. The presence of photosensitizers in the environment can significantly influence the rate and pathways of photochemical degradation. Photo-oxidation, involving reaction with photochemically generated oxidants like hydroxyl radicals, is another important degradation route. mdpi.com

| Reaction Type | Key Intermediates | Potential Final Products |

|---|---|---|

| Photo-Kolbe Reaction | 1-Cyclopentylbutyl radical | 1-Cyclopentylbutane, Dimeric products |

| Photo-oxidation | Hydroxylated intermediates | Ketones, Aldehydes, Smaller carboxylic acids |

Hydrolytic Stability and Reaction Kinetics of this compound

Carboxylic acids are generally considered to be hydrolytically stable. The term hydrolysis, in the context of degradation, typically refers to the cleavage of a bond by reaction with water. For this compound, there are no readily hydrolyzable functional groups like esters or amides. The C-C and C-H bonds of the cyclopentyl ring and the valeric acid chain, as well as the C-O and O-H bonds of the carboxyl group, are not susceptible to direct cleavage by water under normal environmental pH and temperature conditions.

Therefore, the hydrolytic stability of this compound is expected to be very high. Any degradation in aqueous solution is more likely to be the result of other processes such as biodegradation, oxidation, or photolysis, rather than direct hydrolysis. The rate constants for the hydrolysis of simple alkyl carboxylic acids are negligible under typical environmental conditions. researchgate.netepa.gov

| Condition | Expected Stability | Rationale |

|---|---|---|

| Neutral pH (7) | High | Absence of hydrolyzable functional groups |

| Acidic pH (<7) | High | Carboxylic acid group is protonated and stable |

| Basic pH (>7) | High | Formation of the stable carboxylate anion |

Future Directions and Research Gaps in 2 Cyclopentylvaleric Acid Investigations

Unexplored Biological Activities and Targets

The biological profile of 2-Cyclopentylvaleric acid remains largely uncharacterized. A primary research gap is the systematic screening of its activity against a wide array of biological targets. The structural motifs of this compound, namely a carboxylic acid group and a non-polar cyclopentyl ring, suggest several plausible, yet uninvestigated, biological roles.

Future investigations should prioritize:

Enzyme Inhibition Studies: The carboxylic acid functionality is a common feature in the active sites of many enzymes. It is conceivable that this compound could act as a competitive or non-competitive inhibitor for enzymes such as cyclooxygenases, lipoxygenases, or various proteases. Initial high-throughput screening followed by detailed kinetic studies could uncover novel inhibitory activities.

Receptor Binding Assays: The cyclopentyl group provides a lipophilic character that could facilitate interaction with hydrophobic pockets in various receptors. G-protein coupled receptors (GPCRs) or nuclear receptors are potential targets. Radioligand binding assays or surface plasmon resonance (SPR) could be employed to identify any significant receptor affinity.

Antimicrobial and Antifungal Screening: Many carboxylic acids exhibit antimicrobial properties. The potential of this compound to disrupt microbial cell membranes or interfere with metabolic pathways in bacteria and fungi is an important, yet unexplored, area of research.

Development of Novel Synthetic Methodologies

While plausible synthetic routes to this compound can be proposed based on established organic chemistry principles, there is a significant opportunity to develop more efficient, stereoselective, and environmentally benign synthetic methods.

Key areas for future synthetic research include:

Asymmetric Synthesis: The chiral center at the second carbon of the valeric acid chain presents an opportunity for the development of stereoselective syntheses. The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of methods to selectively synthesize the (R)- and (S)-enantiomers of this compound is of high importance. This could involve the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions.

Green Chemistry Approaches: Future synthetic strategies should aim to minimize environmental impact. This could involve the use of greener solvents, catalytic methods to reduce waste, and the use of renewable starting materials where possible.

Flow Chemistry Synthesis: The application of continuous flow chemistry could offer advantages in terms of scalability, safety, and reaction control for the synthesis of this compound and its derivatives.

Advanced Spectroscopic and Computational Approaches

A detailed understanding of the physicochemical properties of this compound is fundamental for any future application. Advanced spectroscopic and computational methods can provide deep insights into its structure, dynamics, and reactivity.

Future research in this area should focus on:

Conformational Analysis: The flexibility of the valeric acid chain and the cyclopentyl ring suggests that this compound can adopt multiple conformations. Advanced NMR techniques, such as 2D-NMR, combined with computational modeling, could elucidate the preferred solution-state conformations. mdpi.com This information is critical for understanding its interaction with biological targets. mdpi.com

Computational Modeling: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of properties, including spectroscopic data (IR, Raman, NMR), electronic properties, and reaction mechanisms. mdpi.comacs.org For instance, computational studies could predict the pKa of the carboxylic acid, its lipophilicity, and its potential for self-assembly. acs.org

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry could be used to study the gas-phase structure and fragmentation pathways of this compound, providing further structural insights.

Interdisciplinary Research Opportunities

The study of this compound is not limited to the realms of chemistry and biology. There are several interdisciplinary avenues where this compound could be of interest.

Potential interdisciplinary research areas include:

Materials Science: Carboxylic acids can be used as building blocks for metal-organic frameworks (MOFs) or as functional coatings on surfaces. The unique structure of this compound could lead to materials with novel properties.

Nanotechnology: The self-assembly of this compound or its derivatives into micelles, vesicles, or other nanostructures could be explored for applications in drug delivery or nanotechnology.

Environmental Chemistry: The environmental fate and potential biodegradability of this compound are unknown. Research in this area would be crucial if the compound were to be produced on a larger scale.

Q & A

Q. Q1. What are the established synthetic routes for 2-Cyclopentylvaleric acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves cyclopentylation of valeric acid derivatives or carboxylation of cyclopentane precursors. Key variables include:

- Catalyst selection : Acidic or enzymatic catalysts (e.g., lipases) may alter stereoselectivity .